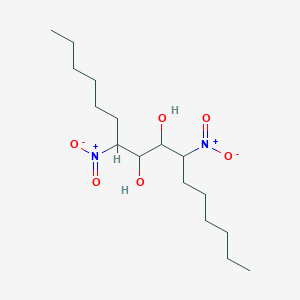

7,10-Dinitrohexadecane-8,9-diol

Description

7,10-Dinitrohexadecane-8,9-diol is a synthetic aliphatic diol characterized by a 16-carbon chain (hexadecane backbone) with nitro (-NO₂) groups at positions 7 and 10 and hydroxyl (-OH) groups at positions 8 and 7.

Properties

IUPAC Name |

7,10-dinitrohexadecane-8,9-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O6/c1-3-5-7-9-11-13(17(21)22)15(19)16(20)14(18(23)24)12-10-8-6-4-2/h13-16,19-20H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVLQOVVQSQSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C(C(CCCCCC)[N+](=O)[O-])O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Sesquiterpene Diols

Example: (8R,9R)-Isocaryolane-8,9-diol and Selina-4(14),7(11)-diene-8,9-diol

- Structure: These are bicyclic sesquiterpenoids with hydroxyl groups at positions 8 and 8. For instance, selina-4(14),7(11)-diene-8,9-diol (C₁₅H₂₄O₂) features exo methylene groups and a fused ring system .

- Biosynthesis : Derived from marine organisms (e.g., Rumphella antipathes) or plants, with stereochemistry confirmed via synthetic methods .

- Activity : Anti-inflammatory properties are reported in natural sesquiterpene diols, contrasting with the likely explosive/industrial uses of nitro-substituted diols .

| Property | 7,10-Dinitrohexadecane-8,9-diol | Selina-4(14),7(11)-diene-8,9-diol |

|---|---|---|

| Source | Synthetic | Natural (marine/plant origin) |

| Functional Groups | Nitro, diol | Diol, exo methylene |

| Key Applications | Explosives, polymers | Anti-inflammatory agents |

| Stability | Likely high (nitro groups) | Moderate (sensitive to oxidation) |

Metabolically Derived Diols

Example: Limonene-8,9-diol

- Structure: A monoterpene diol formed via oxidation of d-limonene, with hydroxyl groups at positions 8 and 9 .

- Synthesis : Produced via cytochrome P450-mediated epoxidation and hydrolysis in humans and rats. Limonene-8,9-diol is a major urinary metabolite in cancer patients .

- Activity : Associated with antitumor effects (via farnesyl transferase inhibition) and rapid renal excretion .

| Property | This compound | Limonene-8,9-diol |

|---|---|---|

| Source | Synthetic | Metabolic (limonene oxidation) |

| Functional Groups | Nitro, diol | Diol |

| Metabolic Fate | Not reported | Rapid glucuronidation/excretion |

| Toxicity | Likely higher (nitro groups) | Low (natural metabolite) |

Cannabinoid Diols

Example: HU-243 (6aR,9R,10aR)-6,6-dimetyl-3-(2-metyloktán-2-yl)-hexahydrobenzo/c/chromen-1,9-diol

- Structure : A complex polycyclic diol with a chromen ring system and methyl substituents .

- Activity: Psychoactive cannabinoid receptor interactions, contrasting with non-pharmacological uses of nitro-aliphatic diols .

| Property | This compound | HU-243 |

|---|---|---|

| Structure | Linear aliphatic | Polycyclic aromatic |

| Functional Groups | Nitro, diol | Diol, methyl, chromen ring |

| Applications | Industrial | Psychotropic agents |

Example: (8R,9R)-2-Methylnonadecane-8,9-diol

- Synthesis: Produced via reaction of diol precursors with p-toluene sulfonic acid in methanol .

- Applications : Intermediate in epoxy compound manufacturing (e.g., cis-7,8-epoxy-2-methyloctadecane) .

| Property | This compound | 2-Methylnonadecane-8,9-diol |

|---|---|---|

| Functional Groups | Nitro, diol | Diol, methyl |

| Synthesis | Not detailed in evidence | Acid-catalyzed reaction |

| Use Case | Explosives/polymers | Epoxy precursors |

Key Research Findings and Implications

- Toxicity : Aliphatic nitro compounds are often associated with higher toxicity than metabolically derived diols (e.g., limonene-8,9-diol) .

- Synthetic Challenges : Positional isomerism (e.g., 7,10 vs. 8,9 nitro placement) may influence synthesis routes and purity, as seen in diol separation methods for compounds 9 and 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.